Ethyl 3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-2-butenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-2-butenoate is a useful research compound. Its molecular formula is C14H17ClF3N3O2 and its molecular weight is 351.75. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-2-butenoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-2-butenoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Reactivity and Synthesis Applications
Ethyl 3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-2-butenoate has been explored for its reactivity and synthesis potential in various studies. For instance, Braibante et al. (2002) demonstrated the reactivity of chloroacetylated β-enamino compounds, including ethyl (E)-(3-amino substituted)-2-chloroacetyl-2-butenoates, in forming polyfunctionalized heterocyclic compounds (Braibante, Braibante, Costa, & Martins, 2002). Similarly, Enders et al. (2005) described the stereoselective synthesis of various 3-substituted ethyl 4,4,4-trifluoro-2-formyl-amino-2-butenoates, useful as dehydro amino acid precursors (Enders, Chen, & Raabe, 2005).
Chemical Synthesis and Functionalization
The compound has also been used in chemical synthesis and functionalization processes. Zhu et al. (2003) utilized ethyl 2-methyl-2,3-butadienoate, a related compound, in a phosphine-catalyzed annulation process to synthesize highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003). Moreover, Dorokhov et al. (1995) synthesized ethyl 2-acetyl-3-amino-4,4,4-trifluoro-2-butenoate, highlighting its utility in forming complex chemical structures like 3-ethoxycarbonyl-4-hydroxy-2-trifluoromethylpyridine (Dorokhov, Vasil’ev, Surzhikov, & Bogdanov, 1995).
Heterocyclic Compound Formation
In the realm of heterocyclic compound formation, Qing and Zhang (1997) explored the synthesis of ethyl 3-iodo-4,4,4-trifluoro-2(Z)-butenoate, a structurally similar compound, demonstrating its application in palladium-catalyzed reactions with terminal alkynes (Qing & Zhang, 1997). Fallon et al. (1980) studied the crystal structure of ethyl-Z-3-amino-2-benzoyl-2-butenoate, providing insights into its isomerization properties and potential applications in crystallography (Fallon, Gatehouse, Pring, Rae, & Weigold, 1980).
Novel Compound Synthesis
Additionally, the compound has been used in the synthesis of novel compounds. Shabana et al. (2010) reported on the N-and/or C-substitution of ethyl 3-amino-2-butenoate, leading to the preparation of various thiazine derivatives, underlining its versatility in organic synthesis (Shabana, Rasmussen, & Lawesson, 2010).
Reactivity with Isocyanates and Isothiocyanates
Maquestiau et al. (2010) investigated the reactivity of compounds like ethyl 3-amino-2-butenoate with isocyanates and isothiocyanates, showcasing its potential in creating diverse chemical reactions (Maquestiau, Eynde, & Monclus, 2010).
Formation of Complex Molecular Structures
The compound has also been implicated in the formation of complex molecular structures. Rajyalakshmi and Srinivasan (1980) used ethyl 3-amino-2-butenoate in the formation of a novel pentacyclic pyridine dilactone, further expanding the scope of its application in synthetic chemistry (Rajyalakshmi & Srinivasan, 1980).
properties
IUPAC Name |
ethyl (E)-3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]but-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClF3N3O2/c1-3-23-12(22)6-9(2)19-4-5-20-13-11(15)7-10(8-21-13)14(16,17)18/h6-8,19H,3-5H2,1-2H3,(H,20,21)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGZCVJBHLXGQU-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)NCCNC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/NCCNC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-2-butenoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.